3-Oxo-4-(4-chlorophenyl)butanoic acid
Overview
Description
3-Oxo-4-(4-chlorophenyl)butanoic acid: is an organic compound with the molecular formula C10H9ClO3 It is a derivative of butanoic acid, featuring a ketone group at the third position and a chlorophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4-(4-chlorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-4-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(4-chlorophenyl)butanoic acid
Reduction: 3-hydroxy-4-(4-chlorophenyl)butanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Oxo-4-(4-chlorophenyl)butanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can also serve as a model compound for investigating the mechanisms of enzyme inhibition and activation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structural features make it a suitable candidate for designing drugs that target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
- 4-Oxo-4-(4-chlorophenyl)butanoic acid
- 3-Oxo-4-(3-chlorophenyl)butanoic acid
- 3-Oxo-4-(4-fluorophenyl)butanoic acid
Comparison: Compared to similar compounds, 3-Oxo-4-(4-chlorophenyl)butanoic acid exhibits unique properties due to the presence of the chlorophenyl group at the fourth position. This structural feature enhances its reactivity and binding affinity, making it a valuable compound in various applications. The position and nature of the substituent groups significantly influence the compound’s chemical and biological properties, highlighting its uniqueness among related compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBVPRFKYAJEGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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